2-Methyl-6-(propan-2-yl)pyridine-3-carboxylic acid
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Overview
Description
2-Methyl-6-(propan-2-yl)pyridine-3-carboxylic acid is an organic compound with a pyridine ring substituted with a methyl group at the 2-position, an isopropyl group at the 6-position, and a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(propan-2-yl)pyridine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyridine derivatives.
Substitution Reactions: The methyl and isopropyl groups are introduced through substitution reactions using appropriate alkylating agents.
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Processes: Utilizing catalysts to enhance reaction efficiency and yield.
Continuous Flow Reactors: Employing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(propan-2-yl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, aldehydes.
Substitution Products: Various substituted pyridine derivatives.
Scientific Research Applications
2-Methyl-6-(propan-2-yl)pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Methyl-6-(propan-2-yl)pyridine-3-carboxylic acid exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate biochemical pathways related to inflammation, microbial growth, or other physiological processes.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-6-(propan-2-yl)pyridine-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.
2-Methyl-6-(propan-2-yl)pyridine-3-methanol: Similar structure but with a hydroxymethyl group instead of a carboxylic acid group.
Uniqueness
2-Methyl-6-(propan-2-yl)pyridine-3-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
2-Methyl-6-(propan-2-yl)pyridine-3-carboxylic acid, a pyridine derivative, has garnered attention in the scientific community due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
The molecular structure of this compound is characterized by:
- Molecular Formula : C12H15N1O2
- Molecular Weight : 205.25 g/mol
- Functional Groups : Carboxylic acid, pyridine ring, and isopropyl group.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may modulate their activity, leading to diverse biological effects such as:
- Antimicrobial Activity : The compound exhibits potential antimicrobial properties by inhibiting bacterial growth through interference with metabolic processes.
- Anti-inflammatory Effects : Research indicates that similar compounds can suppress cyclooxygenase (COX) activity, which is crucial in inflammatory responses . The inhibition of COX enzymes can reduce inflammation and pain.
Antimicrobial Properties
Studies have shown that this compound possesses significant antimicrobial activity against various pathogens. For instance, it has been evaluated for its effectiveness against Gram-positive and Gram-negative bacteria, showcasing a promising profile for potential therapeutic applications in treating infections.
Anti-inflammatory Effects
The compound's anti-inflammatory potential has been highlighted in several studies. For example, it has been noted for its ability to inhibit COX enzymes, which play a key role in the inflammatory pathway. The IC50 values for related compounds have shown effective suppression of COX activity comparable to established anti-inflammatory drugs like celecoxib .
Research Findings and Case Studies
A summary of relevant studies on the biological activity of this compound is presented below:
Comparative Analysis
When compared to similar compounds within the pyridine class, this compound stands out due to its unique substitution pattern on the pyridine ring. This structural diversity significantly influences its biological activity.
Compound | Structure Features | Unique Properties |
---|---|---|
2-Methylpyridine | Methyl group at position 2 | Limited biological activity compared to derivatives |
3-Hydroxypyridine | Hydroxyl group at position 3 | Different functional group affecting reactivity |
4-Aminopyridine | Amino group at position 4 | Known for neuroprotective effects but lacks anti-inflammatory properties |
Properties
IUPAC Name |
2-methyl-6-propan-2-ylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-6(2)9-5-4-8(10(12)13)7(3)11-9/h4-6H,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SADSUNZSYNDTOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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